

An In-depth Technical Guide to N-Boc-4-bromo-2-fluoroaniline

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Compound of Interest

Compound Name: *N-Boc-4-bromo-2-fluoroaniline*

Cat. No.: *B182560*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **N-Boc-4-bromo-2-fluoroaniline**, a key building block in modern medicinal chemistry and drug development.

Core Chemical Properties

N-Boc-4-bromo-2-fluoroaniline, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a halogenated and protected aniline derivative. The presence of the bromine and fluorine atoms, along with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the 4-bromo-2-fluoroaniline moiety in complex molecule synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is often utilized in cross-coupling reactions and as a precursor for creating diverse molecular scaffolds.

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Boc-4-bromo-2-fluoroaniline**.

Property	Value	Source
CAS Number	209958-42-9	N/A
Molecular Formula	C ₁₁ H ₁₃ BrFNO ₂	N/A
Molecular Weight	290.13 g/mol	N/A
Appearance	Off-white to light yellow solid	N/A
Boiling Point	272.2 ± 30.0 °C (Predicted)	N/A
Density	1.459 ± 0.06 g/cm ³ (Predicted)	N/A
pKa	11.90 ± 0.70 (Predicted)	N/A
Storage Temperature	2-8°C	N/A

Solubility

While specific quantitative solubility data is not readily available in the literature, N-Boc protected anilines are generally characterized by their solubility in a range of organic solvents and limited solubility in aqueous solutions.

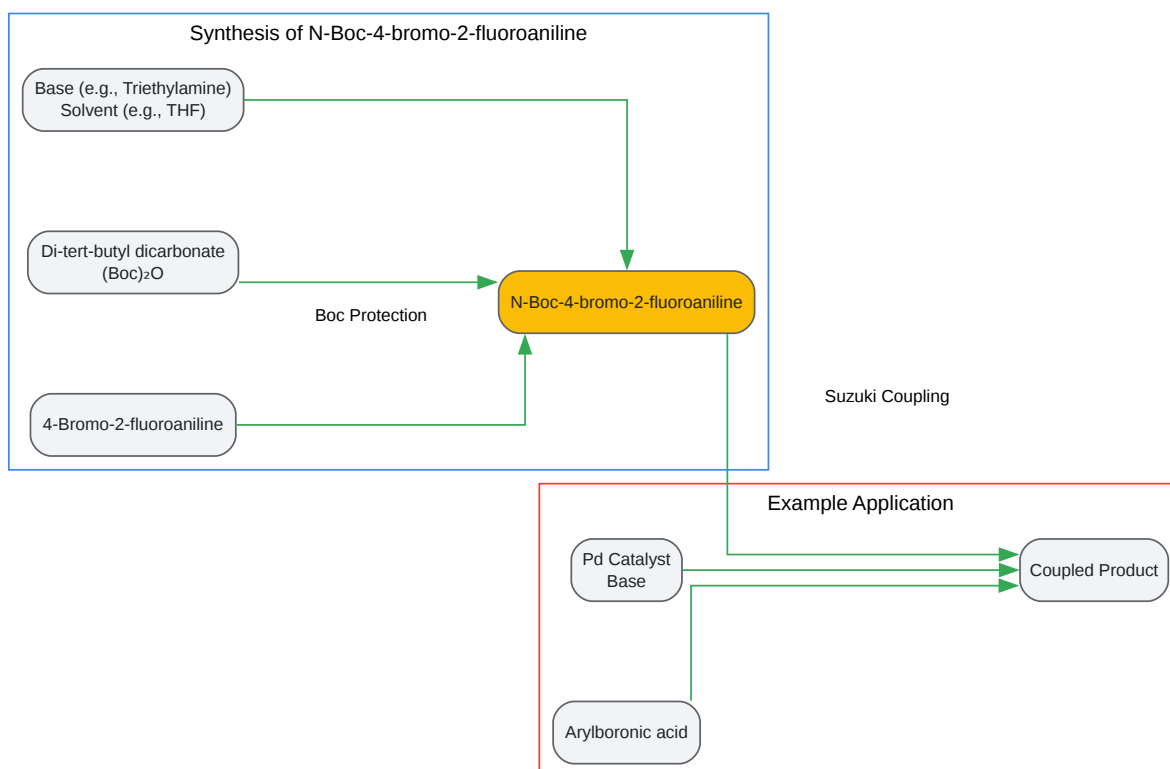
Solvent	Solubility
Water	Sparingly soluble
Methanol	Soluble
Dichloromethane	Soluble
Chloroform	Soluble
Ethyl Acetate	Soluble
Tetrahydrofuran (THF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Petroleum Ether	Slightly soluble

Synthesis and Reactivity

N-Boc-4-bromo-2-fluoroaniline is typically synthesized from its parent aniline, 4-bromo-2-fluoroaniline, through a standard protection reaction.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Boc-4-bromo-2-fluoroaniline** and its potential use in further synthetic transformations, such as Suzuki coupling.



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A general workflow for the synthesis and application of **N-Boc-4-bromo-2-fluoroaniline**.

Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline

This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.

Materials:

- 4-bromo-2-fluoroaniline
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).
- **Addition of Base:** Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

- Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid in one portion or as a solution in the reaction solvent.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).
- Work-up:
 - Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **N-Boc-4-bromo-2-fluoroaniline**.

Spectral Data

The following tables provide a summary of the expected spectral data for **N-Boc-4-bromo-2-fluoroaniline** based on its chemical structure and data from analogous compounds.

^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 7.5	m	1H	Ar-H (adjacent to NHBoc)
~7.3 - 7.0	m	2H	Ar-H
~6.8	br s	1H	NH
1.52	s	9H	-C(CH ₃) ₃

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155.0 (d, J \approx 240 Hz)	C-F
~152.5	C=O (carbamate)
~137.0	Ar-C
~129.0	Ar-C
~125.0 (d, J \approx 10 Hz)	Ar-C
~117.0 (d, J \approx 25 Hz)	Ar-C
~115.0	Ar-C-Br
~81.0	-C(CH ₃) ₃
28.3	-C(CH ₃) ₃

Note: The assignments and coupling constants (J) are approximate and can vary depending on the solvent and experimental conditions. The doublet multiplicity (d) for the aromatic carbons is due to coupling with the fluorine atom.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H Stretch
2980 - 2930	Medium	C-H Stretch (aliphatic)
~1720	Strong	C=O Stretch (carbamate)
1600 - 1450	Medium-Strong	C=C Stretch (aromatic)
~1520	Strong	N-H Bend
~1250	Strong	C-N Stretch
~1160	Strong	C-O Stretch
~1050	Medium	C-F Stretch
~820	Strong	C-H Bend (out-of-plane)

Mass Spectrometry Data

Ion	m/z (calculated)	m/z (found)
[M] ⁺	289.01/291.01	~289/291 (isotopic pattern for Br)
[M+H] ⁺	290.02/292.02	~290/292
[M+Na] ⁺	312.00/314.00	~312/314
[M-Boc+H] ⁺	190.96/192.96	~191/193

Safety and Handling

N-Boc-4-bromo-2-fluoroaniline is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

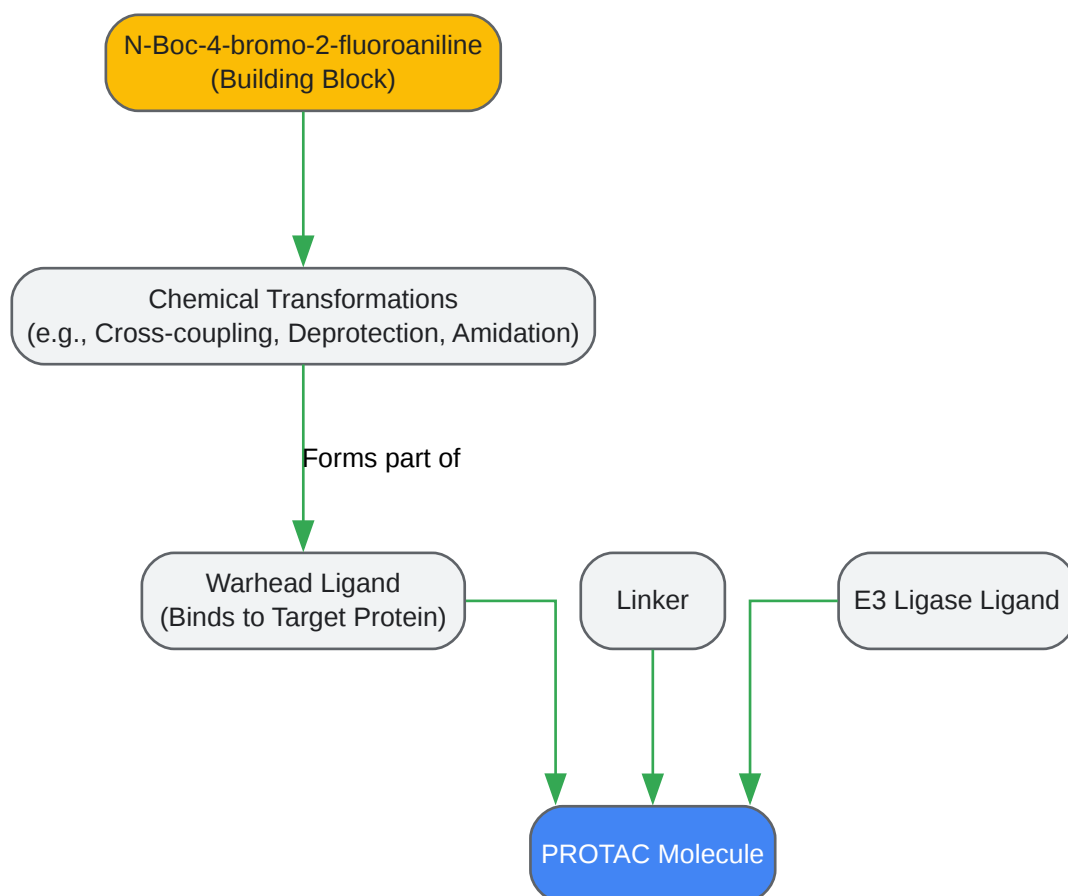
Applications in Drug Discovery and Development

N-Boc-4-bromo-2-fluoroaniline serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen and influence metabolic stability and binding interactions. The bromo-substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for screening and lead optimization.

The "Protein Degradator Building Blocks" classification suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Logical Relationship in PROTAC Synthesis

The following diagram illustrates the logical role of **N-Boc-4-bromo-2-fluoroaniline** as a building block in the synthesis of a PROTAC molecule.



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Role of **N-Boc-4-bromo-2-fluoroaniline** in PROTAC synthesis.

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